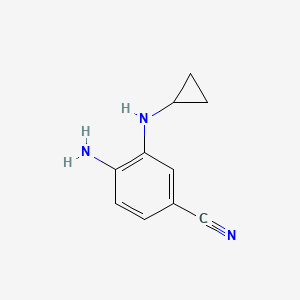

4-Amino-3-(cyclopropylamino)benzonitrile

Description

Overview of the Significance of Benzonitrile (B105546) Scaffolds in Organic and Medicinal Chemistry

The benzonitrile scaffold, a simple aromatic ring bearing a nitrile (-C≡N) group, is a cornerstone in the fields of organic and medicinal chemistry. The nitrile group is a unique functional moiety; its linear geometry, high polarity, and ability to act as both a hydrogen bond acceptor and a weak base confer specific stereoelectronic properties to the parent molecule. In synthetic chemistry, the nitrile group is a versatile precursor, readily convertible into a wide array of other functional groups, including amines, amides, carboxylic acids, and tetrazoles, making it an invaluable intermediate for the construction of complex molecular architectures.

In medicinal chemistry, the benzonitrile unit is recognized as a "privileged scaffold." Its presence is noted in numerous approved therapeutic agents and clinical candidates. The nitrile group can serve as a bioisostere for other functional groups like carbonyls or halogens, helping to modulate a compound's physicochemical properties, such as metabolic stability, bioavailability, and binding affinity to biological targets. Furthermore, the polar nature of the nitrile can facilitate critical interactions within protein binding pockets, including hydrogen bonding and dipole-dipole interactions, which are essential for molecular recognition and biological activity. Aromatic nitriles are found in drugs targeting a diverse range of diseases, underscoring their broad utility in drug design.

Classification and Diversity of Aminobenzonitrile Derivatives

Aminobenzonitriles are a class of compounds that feature both an amino (-NH2) group and a nitrile (-C≡N) group attached to a benzene (B151609) ring. Their classification is primarily based on the relative positions of these two functional groups, leading to three basic isomers: 2-aminobenzonitrile (B23959) (ortho), 3-aminobenzonitrile (meta), and 4-aminobenzonitrile (B131773) (para). The electronic interplay between the electron-donating amino group and the electron-withdrawing nitrile group varies with their positional arrangement, influencing the chemical reactivity and physical properties of each isomer.

The diversity of this class extends significantly with the introduction of further substituents onto the aromatic ring. This creates a vast chemical space of polysubstituted aminobenzonitriles with tailored properties. For instance, diaminobenzonitriles, such as 3,4-diaminobenzonitrile, serve as important building blocks for the synthesis of fused heterocyclic systems like benzimidazoles, which are themselves prevalent in many biologically active molecules. Further substitution with alkyl, halo, or other functional groups allows for fine-tuning of a molecule's steric and electronic profile, which is a key strategy in rational drug design. The compound of interest, 4-Amino-3-(cyclopropylamino)benzonitrile, is an example of such a disubstituted derivative, featuring two distinct amino functionalities at adjacent positions.

Contextual Importance of the this compound Scaffold in Chemical Space

The specific scaffold of this compound holds contextual importance derived from the strategic combination of its constituent chemical motifs. While direct research on this exact molecule is not extensively documented in public literature, its significance can be inferred from the well-established value of its core components in medicinal chemistry.

The core structure can be viewed as a derivative of 3,4-diaminobenzonitrile. This vicinal diamine arrangement is a key pharmacophore in the design of various kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of diseases such as cancer and inflammatory disorders. The two amino groups can form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common strategy for achieving potent and selective inhibition.

The introduction of a cyclopropyl (B3062369) group onto one of the amino functions is also a significant feature. The cyclopropyl ring is a "bioisostere" of a phenyl ring or a t-butyl group but with a more rigid, three-dimensional structure and distinct electronic properties. In modern drug discovery, cyclopropyl groups are frequently incorporated into lead compounds to enhance metabolic stability, improve binding affinity by exploring specific hydrophobic pockets, and fine-tune solubility and other pharmacokinetic parameters. For instance, the precursor compound, 4-(cyclopropylamino)-3-nitrobenzonitrile, is listed as a building block for protein degraders, highlighting the utility of this fragment in advanced therapeutic modalities. calpaclab.com

Therefore, the this compound scaffold represents a deliberate convergence of a proven kinase-binding element (the 3,4-diaminobenzonitrile core) and a modern medicinal chemistry tool for property optimization (the cyclopropylamino group). This positions the scaffold as a highly promising, albeit under-explored, framework for the development of novel kinase inhibitors and other targeted therapeutic agents. Its structure suggests potential for creating selective interactions within protein active sites, making it an area of interest for future research and development in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(cyclopropylamino)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-6-7-1-4-9(12)10(5-7)13-8-2-3-8/h1,4-5,8,13H,2-3,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMUDBYJHNYYBHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=CC(=C2)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601277244 | |

| Record name | 4-Amino-3-(cyclopropylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356483-73-2 | |

| Record name | 4-Amino-3-(cyclopropylamino)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1356483-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-(cyclopropylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601277244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 3 Cyclopropylamino Benzonitrile and Analogues

Direct Synthetic Routes to the 4-Amino-3-(cyclopropylamino)benzonitrile Core Structure

Direct synthesis of the this compound core often hinges on the formation of the key carbon-nitrogen bond between the benzonitrile (B105546) ring and the cyclopropylamine (B47189) moiety. The most straightforward approaches involve reacting a pre-functionalized benzonitrile derivative with cyclopropylamine. A common precursor is 4-amino-3-fluorobenzonitrile (B1272301). In this method, the fluorine atom, activated by the electron-withdrawing nitrile group and the amino group, serves as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction.

The reaction typically involves heating 4-amino-3-fluorobenzonitrile with an excess of cyclopropylamine in a high-boiling point solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP), often in the presence of a base like potassium carbonate to neutralize the hydrofluoric acid byproduct. This approach provides a direct, often single-step, pathway to the target compound from a readily available halogenated precursor.

Precursor-Based Synthetic Strategies

More intricate synthetic routes rely on the systematic construction of the molecule from various precursors, allowing for greater flexibility in introducing diverse substituents.

Utilization of Halogenated Benzonitrile Derivatives as Starting Materials

Halogenated benzonitriles are versatile and widely used starting materials for synthesizing this compound and its analogues. The specific halogen (F, Cl, Br) can influence the reactivity and choice of reaction conditions. Fluorine is often preferred for SNAr reactions due to its high electronegativity, which activates the aromatic ring towards nucleophilic attack. researchgate.netmdpi.com

For instance, starting with 3-fluoro-4-nitrobenzonitrile, a two-step sequence can be employed. First, a nucleophilic aromatic substitution with cyclopropylamine displaces the fluorine atom to yield 4-nitro-3-(cyclopropylamino)benzonitrile. The nitro group can then be reduced to the primary amine using standard reduction methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like tin(II) chloride, to afford the final product. This precursor strategy allows for the late-stage introduction of the 4-amino group.

Amination Reactions Involving Cyclopropylamine Nucleophiles

The introduction of the cyclopropylamino group is a critical step, achieved through amination reactions where cyclopropylamine acts as the nucleophile. In the context of precursor-based strategies, this typically involves the reaction of cyclopropylamine with an electrophilic benzonitrile ring that is activated with a suitable leaving group, such as a halogen.

The efficiency of this SNAr reaction is highly dependent on the electronic properties of the benzonitrile scaffold. nih.gov Electron-withdrawing groups positioned ortho or para to the leaving group are essential for activating the ring and facilitating the substitution. The reaction conditions, including solvent, temperature, and the presence of a base, are optimized to achieve high yields and minimize side reactions. A patent describing the synthesis of a related compound, 4-amino-2-trifluoromethyl benzonitrile, utilizes an ammonolysis step where 4-fluoro-2-trifluoromethylbenzonitrile is heated with liquid ammonia (B1221849) in ethanol (B145695) to replace the fluorine atom, illustrating a similar industrial amination approach. google.comgoogle.com

Multi-Component Reactions for Benzonitrile Scaffold Construction

While less common for this specific target, multi-component reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity and could be adapted for the synthesis of the substituted benzonitrile scaffold. MCRs combine three or more reactants in a single pot to form a product that incorporates substantial portions of all starting materials.

Conceptually, a strategy could involve a reaction that constructs the aromatic ring itself with the required functionalities. For example, domino reactions involving malononitrile (B47326) can lead to highly substituted aniline (B41778) derivatives. epo.org A hypothetical MCR could involve the condensation of a suitably functionalized carbonyl compound, an amine, and a cyanide source to assemble the core structure in a convergent manner, although specific literature examples for this compound via this route are not prevalent.

Advanced Coupling and Cyclization Reactions

Modern synthetic organic chemistry provides powerful tools for forming carbon-nitrogen bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and represents an advanced method for synthesizing this compound. wikipedia.orgorganic-chemistry.org This reaction utilizes a palladium catalyst to couple an aryl halide or triflate with an amine. This method is highly versatile and tolerates a wide range of functional groups, often providing higher yields and milder reaction conditions than traditional SNAr reactions.

To synthesize the target compound, 4-amino-3-bromobenzonitrile (B1270737) would be a suitable starting material to be coupled with cyclopropylamine. The reaction requires a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., BINAP, XantPhos), and a base (e.g., NaOtBu or Cs₂CO₃) in an inert solvent like toluene (B28343) or dioxane. researchgate.netchemspider.com The choice of ligand is critical and is often tailored to the specific substrates to optimize catalytic activity and product yield. The development of various generations of catalyst systems has expanded the scope of this reaction, making it a reliable method for constructing aryl amines. wikipedia.org

Below is a table summarizing typical components and conditions for Buchwald-Hartwig amination reactions.

| Parameter | Typical Reagents/Conditions | Role in Reaction |

|---|---|---|

| Aryl Halide | 4-Amino-3-bromobenzonitrile, 4-Amino-3-chlorobenzonitrile | Electrophilic coupling partner |

| Amine | Cyclopropylamine | Nucleophilic coupling partner |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalyst that forms the active Pd(0) species |

| Ligand | BINAP, XantPhos, DPEphos | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Deprotonates the amine and facilitates reductive elimination |

| Solvent | Toluene, Dioxane, THF | Inert medium for the reaction |

| Temperature | 80-110 °C | Provides energy to overcome activation barriers |

Copper-Catalyzed Ullmann Coupling for Carbon-Nitrogen Bond Formation

The Ullmann condensation, a cornerstone in the formation of carbon-nitrogen (C-N) bonds, has been significantly refined through the use of copper catalysts. This reaction is pivotal for synthesizing arylamines by coupling aryl halides with amine-containing nucleophiles. Traditionally, these reactions demanded high temperatures (often exceeding 150°C) and stoichiometric amounts of copper, which limited their applicability. nih.gov

Modern advancements have demonstrated that the addition of specific ligands can dramatically improve reaction conditions. Amino acids, in particular, have emerged as effective ligands that accelerate copper-assisted Ullmann reactions. nih.gov For instance, L-proline and N,N-dimethylglycine have been identified as ligands that can facilitate these couplings at significantly lower temperatures, typically between 40-90°C, and with only catalytic amounts (2-20 mol%) of a copper(I) source like CuI. nih.govchimia.ch

The general mechanism involves the coordination of the amino acid ligand to the copper(I) center, which then undergoes oxidative addition with the aryl halide. The resulting complex reacts with the amine nucleophile (such as cyclopropylamine) in a process that ultimately leads to reductive elimination, yielding the N-aryl product and regenerating the copper(I) catalyst. This catalytic cycle makes the process more efficient and sustainable. researchgate.net This method is highly relevant for the synthesis of this compound, where the key step is the formation of the bond between the cyclopropylamine moiety and the benzonitrile ring.

| Condition | Classical Ullmann Reaction | Ligand-Promoted Ullmann Reaction |

|---|---|---|

| Catalyst | Stoichiometric Copper | Catalytic Copper(I) (e.g., CuI) |

| Ligand | Typically none | Amino acids (e.g., L-proline) |

| Temperature | >150°C | 40-90°C |

| Scope | Limited | Broad, includes various aryl halides and amines |

Intramolecular Cyclization Reactions (e.g., Thorpe-Ziegler)

The Thorpe-Ziegler reaction is an intramolecular variant of the Thorpe reaction, which involves the base-catalyzed self-condensation of nitriles. researchgate.net Specifically, the Thorpe-Ziegler reaction converts a dinitrile into a cyclic β-enaminonitrile, which can then be hydrolyzed under acidic conditions to form a cyclic ketone. wikipedia.org This reaction is conceptually related to the Dieckmann condensation. wikipedia.org

The mechanism begins with the deprotonation of the α-carbon of one nitrile group by a strong base, creating a carbanion. This carbanion then acts as a nucleophile, attacking the carbon of the second nitrile group within the same molecule to form a cyclic imine. Tautomerization of the imine yields the more stable enamine. The reaction is particularly effective for the synthesis of 5- to 8-membered rings and larger rings with more than thirteen members. chem-station.com

While this compound itself is not synthesized via this method, the Thorpe-Ziegler reaction is a crucial tool for creating analogues containing cyclic moieties fused to or incorporating the benzonitrile framework. It represents a fundamental strategy in nitrile chemistry for constructing carbocyclic and heterocyclic ring systems.

Modern Synthetic Techniques in Compound Preparation

Microwave-assisted organic synthesis (MAOS) has become a powerful tool in modern chemistry for accelerating reaction rates and improving yields. nih.gov This technique utilizes microwave radiation to heat the reaction mixture directly and efficiently through a process known as dielectric heating. nih.gov Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave heating provides rapid and uniform temperature changes throughout the reaction volume. indexcopernicus.com

The advantages of MAOS are numerous and include dramatically reduced reaction times (from hours to minutes), higher product yields, and often cleaner reactions with fewer byproducts. indexcopernicus.comtandfonline.com These benefits make it a form of "green chemistry," as it can also reduce energy consumption and allow for the use of less solvent or even solvent-free conditions. nih.gov For the preparation of this compound and its derivatives, microwave assistance could be applied to steps such as the Ullmann coupling or other nucleophilic aromatic substitution reactions, leading to more efficient and scalable processes. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Heating Method | Conduction/Convection (Oil Bath, etc.) | Dielectric Heating (Direct Molecular Interaction) |

| Reaction Time | Hours to Days | Seconds to Minutes |

| Yields | Variable | Often Higher |

| Side Products | More common | Often Reduced |

| Energy Efficiency | Lower | Higher |

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. mdma.chdalalinstitute.com The process relies on a phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, which transports a reactant (usually an anion) from one phase (e.g., aqueous) into another (e.g., organic) where the reaction can proceed. dalalinstitute.comcrdeepjournal.org

In the context of cyclization reactions, such as intramolecular alkylations or condensations, PTC can be highly effective. researchgate.net For instance, in a reaction requiring a base to generate a nucleophilic anion from a precursor in an organic solvent, PTC allows the use of an inexpensive inorganic base (like NaOH or K₂CO₃) dissolved in water. The catalyst transports hydroxide (B78521) or carbonate ions into the organic phase to deprotonate the substrate, or it can transport the resulting organic anion across the phase boundary. This methodology often leads to faster reaction rates, milder conditions, and higher yields by avoiding the need for strong, expensive, and anhydrous bases like sodium hydride or lithium diisopropylamide (LDA). nih.gov The application of PTC can be envisioned in the synthesis of precursors to cyclopropylaminobenzonitrile derivatives, particularly in steps involving intramolecular ring formation. crdeepjournal.org

Synthetic Approaches to Fluorinated Cyclopropylaminobenzonitrile Derivatives

The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability and binding affinity. The synthesis of fluorinated derivatives of this compound can be approached in several ways.

One primary strategy involves starting with a pre-fluorinated aromatic building block. For example, a synthesis could begin with a fluorinated aminobenzonitrile or a polyfluorinated benzonitrile. Nucleophilic aromatic substitution (SNAr) reactions are particularly effective on highly fluorinated rings, where a fluorine atom can be displaced by a nucleophile like cyclopropylamine. nih.gov

Another approach is the synthesis of a fluorinated cyclopropylamine moiety, which is then coupled to the benzonitrile core. nih.gov This allows for precise control over the position of the fluorine atom on the cyclopropane (B1198618) ring. The synthesis of such fluorinated cyclopropylamines can be complex, often requiring multi-step sequences to install the fluorine atom with the desired stereochemistry. nih.gov For instance, diastereopure 2-fluoro-2-phenylcyclopropylamines have been synthesized to study the effects of fluorine substitution on biological activity. nih.gov

A third method involves late-stage fluorination, where a fluorine atom is introduced at the end of the synthetic sequence. However, this can be challenging due to the need for specialized fluorinating reagents and potential issues with regioselectivity. The choice of strategy depends on the desired location of the fluorine atom(s) and the availability of starting materials.

Reaction Mechanisms and Chemical Transformations of 4 Amino 3 Cyclopropylamino Benzonitrile Derivatives

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those bearing electron-withdrawing groups. masterorganicchemistry.com The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov For an SNAr reaction to occur on a derivative of 4-Amino-3-(cyclopropylamino)benzonitrile, two key features are generally required:

A leaving group, typically a halide (F, Cl, Br, I), attached to the aromatic ring.

Strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate. nih.gov

In derivatives of this compound, the benzonitrile (B105546) (-CN) group acts as a moderate electron-withdrawing group. If a leaving group were present at the C-5 position, for instance, it would be ortho to the 4-amino group and meta to the nitrile group, offering poor activation for SNAr. Conversely, a leaving group at the C-6 position would be para to the 3-(cyclopropylamino) group and meta to the 4-amino group, which is also not ideal.

Significant activation for an SNAr reaction would necessitate the introduction of additional, more powerful electron-withdrawing groups, such as a nitro (-NO₂) group. For example, in a hypothetical derivative like 5-fluoro-2-nitro-4-(cyclopropylamino)-3-aminobenzonitrile, the fluorine atom would be highly activated towards nucleophilic displacement due to the stabilizing influence of the para-nitro group and the ortho-cyano group. The reaction mechanism would proceed as detailed in the table below.

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Nucleophilic Attack | A nucleophile (Nu⁻) attacks the carbon atom bearing the leaving group (LG), forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups. | Meisenheimer Complex (cyclohexadienyl anion) |

| 2. Elimination of Leaving Group | The aromaticity of the ring is restored by the expulsion of the leaving group. This is typically the fast step of the reaction. | Substituted Product & LG⁻ |

Cyclocondensation Reaction Pathways

The vicinal diamine arrangement of this compound makes it an excellent precursor for cyclocondensation reactions to form heterocyclic systems. These reactions involve the coupling of the two amino groups with a bifunctional electrophile, leading to the formation of a new ring fused to the benzene (B151609) core.

One prominent pathway is the synthesis of quinoline (B57606) derivatives. A transition-metal-free, base-promoted reaction between 2-aminobenzonitriles and ynones (alkynyl ketones) can produce polysubstituted 4-aminoquinolines. cardiff.ac.uk The proposed mechanism involves an initial aza-Michael addition of one of the amino groups to the ynone, followed by an intramolecular cyclization of the resulting intermediate onto the nitrile group, and subsequent tautomerization to yield the aromatic quinoline ring. cardiff.ac.uk

Another significant application is in the formation of benzodiazepines, a class of seven-membered heterocyclic compounds. For instance, the [4+3]-cycloaddition of 2-amino-β-nitrostyrenes with azaoxyallyl cations is a known method to access 1,4-benzodiazepin-3-ones. mdpi.com A similar strategy could be envisioned for derivatives of this compound, where the 1,2-diamine moiety acts as the four-atom component, reacting with a three-atom electrophilic partner to construct the diazepine (B8756704) ring.

| Reactant Class | Resulting Heterocycle | General Mechanism |

|---|---|---|

| 1,3-Dielectrophiles (e.g., α,β-unsaturated ketones) | Diazepines | Initial nucleophilic attack by one amine, followed by intramolecular cyclization by the second amine. |

| Ynones | Quinolines | Aza-Michael addition followed by intramolecular annulation and aromatization. cardiff.ac.uk |

| Orthoformates | Pyrimidines | Reaction with the diamine to form an intermediate which then cyclizes onto the nitrile. mdpi.com |

Regioselectivity and Chemoselectivity in Synthetic Steps

Chemoselective functionalization of the two distinct amino groups in this compound presents a synthetic challenge and opportunity. The 4-amino group is a primary aniline (B41778), while the 3-(cyclopropylamino) group is a secondary amine. Their differing steric environments and electronic properties allow for selective reactions under controlled conditions.

Steric Hindrance: The secondary amine at the C-3 position is sterically more hindered due to the presence of the cyclopropyl (B3062369) group compared to the primary amine at C-4. Reactions with bulky alkylating or arylating agents would likely favor substitution at the less hindered C-4 amino group.

Selective mono-N-alkylation can often be achieved by carefully choosing the base, solvent, and reaction temperature. For example, methods developed for the selective mono-N-alkylation of amino alcohols via chelation could be adapted, although the target molecule lacks the hydroxyl group for chelation. organic-chemistry.org More direct approaches would rely on kinetic control at low temperatures to favor reaction at the more accessible primary amine.

The regioselectivity of nucleophilic attack by the amino groups on an external electrophile is determined by a combination of the factors mentioned above. In many electrophilic addition or substitution reactions, the primary 4-amino group is expected to be the initial site of attack due to its lower steric hindrance.

However, in cyclization reactions, the outcome is often dictated by the stability of the resulting ring system. For example, in the synthesis of 4-aminoquinolines from 2-aminobenzonitriles and ynones, the reaction is initiated by the nucleophilic attack of the amino group. cardiff.ac.uk In the case of this compound, either the primary or secondary amine could initiate the sequence. The subsequent cyclization step's success would depend on the geometry and stability of the transition state leading to the fused ring. Theoretical and experimental studies on similar systems, such as 2,4-dichloroquinazolines, show that the C-4 position is overwhelmingly preferred for nucleophilic attack over the C-2 position, highlighting the strong influence of the heterocyclic ring system on reactivity. nih.gov

Functional Group Interconversions of the Benzonitrile Moiety

The benzonitrile group is a versatile functional handle that can be transformed into other important chemical moieties, primarily amides, carboxylic acids, or primary amines.

Nitrile Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide under either acidic or basic conditions. lumenlearning.comlibretexts.org

Acid-Catalyzed Hydrolysis: Heating the nitrile with a strong aqueous acid (e.g., H₂SO₄ or HCl) first produces an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium (B1175870) salt. byjus.com The reaction proceeds via protonation of the nitrile nitrogen, making the carbon more electrophilic for attack by water. chemistrysteps.com

Base-Catalyzed Hydrolysis: Heating the nitrile with an aqueous base (e.g., NaOH) also proceeds through an amide intermediate. chemistrysteps.com The final product is the carboxylate salt and ammonia (B1221849). libretexts.org Acidification of the salt is required to obtain the free carboxylic acid.

Nitrile Reduction: The nitrile group can be reduced to a primary amine (an aminomethyl group). This transformation is a four-electron reduction and can be accomplished using various reducing agents. nih.gov

Complex Metal Hydrides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective at converting nitriles to primary amines.

Catalytic Hydrogenation: This method involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, platinum, or palladium.

Other Reagents: Borane complexes, such as ammonia borane, can also be used for the reduction of nitriles to primary amines, sometimes with the aid of a catalyst like titanium tetrachloride. organic-chemistry.orgmdpi.com

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Acid Hydrolysis | H₃O⁺ (e.g., aq. HCl, H₂SO₄), heat | Carboxylic Acid (-COOH) |

| Base Hydrolysis | 1. OH⁻ (e.g., aq. NaOH), heat; 2. H₃O⁺ workup | Carboxylic Acid (-COOH) |

| Reduction | 1. LiAlH₄, ether; 2. H₂O workup OR H₂, Raney Ni | Aminomethyl Group (-CH₂NH₂) |

Reactions of the Aromatic Amine and Cyclopropylamino Groups

The chemical reactivity of this compound is characterized by the distinct functionalities of its two amino groups: a primary aromatic amine and a secondary cyclopropylamine (B47189). The electronic properties of the benzonitrile ring influence the nucleophilicity and reactivity of these groups. The primary aromatic amine is generally less basic than the cyclopropylamine due to the delocalization of its lone pair of electrons into the aromatic system. This difference in basicity and steric hindrance allows for selective chemical transformations.

Acylation: The primary aromatic amine can be selectively acylated under standard conditions using acylating agents such as acid chlorides or anhydrides in the presence of a mild base. The cyclopropylamino group, being more sterically hindered and less nucleophilic due to the electron-withdrawing nature of the adjacent cyano group, may require more forcing conditions to react.

Alkylation: Similar to acylation, N-alkylation can be directed towards the more accessible and nucleophilic primary aromatic amine. However, the reaction conditions need to be carefully controlled to avoid polyalkylation or reaction at the cyclopropylamino nitrogen.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can be converted into a variety of functional groups, including hydroxyl, halo, and cyano groups, through Sandmeyer or related reactions.

Condensation Reactions: The aromatic amine can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). These reactions are typically catalyzed by an acid and involve the reversible formation of a carbinolamine intermediate followed by dehydration.

The cyclopropylamino group exhibits its own characteristic reactions. The cyclopropane (B1198618) ring is susceptible to ring-opening reactions under certain acidic or catalytic conditions, although this is generally not a facile process. The nitrogen of the cyclopropylamino group can also participate in nucleophilic attack, but its reactivity is tempered by the steric bulk of the cyclopropyl group.

Table 1: Summary of Potential Reactions of the Amino Groups in this compound

| Reaction Type | Reagent/Conditions | Primary Aromatic Amine | Cyclopropylamino Group |

| Acylation | Acetyl chloride, pyridine (B92270) | Selective acylation | Less reactive |

| Alkylation | Methyl iodide, K2CO3 | Preferential alkylation | May react under harsher conditions |

| Diazotization | NaNO2, HCl, 0-5 °C | Forms diazonium salt | No reaction |

| Condensation | Benzaldehyde, acid catalyst | Forms Schiff base | No reaction |

Proposed Catalytic Cycles in Transition Metal-Mediated Transformations

Derivatives of this compound are valuable substrates for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. A common transformation is the palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, which would be used to synthesize the title compound itself from a precursor like 4-amino-3-halobenzonitrile and cyclopropylamine. wikipedia.orgnumberanalytics.comlibretexts.org

A proposed catalytic cycle for the palladium-catalyzed coupling of a generic aryl halide (Ar-X) with an amine (R2NH), representative of the formation of C-N bonds in derivatives of the title compound, is illustrated below. This cycle is based on the well-established mechanism for the Buchwald-Hartwig amination. wikipedia.orgacs.orgnrochemistry.com

Step 1: Oxidative Addition The catalytic cycle begins with the oxidative addition of an aryl halide (or triflate) to a low-valent palladium(0) complex (A). This step involves the insertion of the palladium into the carbon-halogen bond, forming a palladium(II) intermediate (B). The rate of this step is dependent on the nature of the halide (I > Br > Cl) and the electronic properties of the aryl group. acs.org

Step 2: Amine Coordination and Deprotonation The amine substrate then coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium(II) amido complex (C). The choice of base is crucial for the efficiency of this step. libretexts.org

Step 3: Reductive Elimination The final step of the catalytic cycle is reductive elimination from the palladium(II) amido complex (C). This step forms the desired carbon-nitrogen bond in the product and regenerates the active palladium(0) catalyst (A), which can then enter another catalytic cycle. wikipedia.orgnrochemistry.com

This catalytic cycle highlights the key elementary steps involved in the palladium-mediated formation of C-N bonds. Similar principles apply to other transition metal-catalyzed reactions, such as Suzuki or Sonogashira couplings, which could be employed to further functionalize derivatives of this compound.

Table 2: Key Intermediates in the Proposed Palladium-Catalyzed Amination Cycle

| Intermediate | Palladium Oxidation State | Key Features |

| A | Pd(0) | Active catalyst, typically coordinated to phosphine (B1218219) ligands. |

| B | Pd(II) | Formed after oxidative addition of the aryl halide. |

| C | Pd(II) | Amido complex formed after amine coordination and deprotonation. |

Structural Elucidation and Advanced Characterization Techniques

Elemental Analysis for Compositional Confirmation:No documented elemental analysis results (e.g., %C, %H, %N) were found to experimentally verify the empirical formula of the compound.

Without primary data from experimental characterization, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. The compound is mentioned as an intermediate in some chemical synthesis routes, but the detailed analytical data for the compound itself is not provided in the available literature.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and geometry of molecules. These calculations are foundational for understanding the compound's intrinsic properties.

The first step in a computational study is to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This is typically achieved using DFT methods, for instance, with the B3LYP functional and a basis set like 6-311G(d,p). nih.gov This process minimizes the energy of the molecule to locate its most stable conformation.

For 4-Amino-3-(cyclopropylamino)benzonitrile, the key structural features to analyze would be the planarity of the benzonitrile (B105546) ring and the orientation of the amino and cyclopropylamino substituents. The calculations would determine the bond lengths, bond angles, and dihedral angles. It is expected that the benzene (B151609) ring itself would remain largely planar, while the substituents would adopt positions that minimize steric hindrance and maximize electronic stabilization. The nitrogen atoms of the amino groups are expected to have some degree of pyramidalization, and the orientation of the cyclopropyl (B3062369) group relative to the phenyl ring would be a key conformational variable.

Once the geometry is optimized, DFT is used to analyze the molecule's electronic properties. A critical aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO: Represents the orbital from which an electron is most likely to be donated. In aminobenzonitrile derivatives, the HOMO is typically localized over the electron-rich aromatic ring and the amino groups. nih.gov

LUMO: Represents the orbital to which an electron is most likely to be accepted. For this molecule, the LUMO is expected to be concentrated on the benzonitrile ring and particularly on the electron-withdrawing nitrile (-CN) group. analis.com.my

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more readily excited, indicating higher chemical reactivity. nih.gov From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity.

| Parameter | Definition | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. nih.gov |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the ability of a molecule to accept electrons. |

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excited states of molecules. youtube.comscirp.org It is widely used to predict and interpret UV-Visible absorption spectra. The method calculates the vertical excitation energies required to promote an electron from an occupied orbital to an unoccupied one, as well as the probability of that transition, known as the oscillator strength. scirp.org

For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and help assign the electronic transitions responsible for the observed spectral bands, such as π→π* transitions within the aromatic system. rsc.org These calculations are often performed using a polarizable continuum model (PCM) to simulate the effect of a solvent on the spectrum. scirp.org

| Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| ~4.2 | ~295 | >0.1 | HOMO → LUMO (π→π) |

| ~4.9 | ~253 | >0.1 | HOMO-1 → LUMO (π→π) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. dovepress.commdpi.com Should a series of this compound derivatives be synthesized and tested for a specific biological effect (e.g., enzyme inhibition), a QSAR model could be developed.

The process involves:

Data Set Generation: Compiling a list of derivatives with their measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule, which quantify various aspects of their structure (e.g., topological, electronic, steric properties). asianpubs.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build a mathematical equation that correlates a subset of descriptors with the observed activity. nih.govsemanticscholar.org

Validation: Rigorously testing the model's stability and predictive power using internal and external validation techniques. dovepress.com

A successful QSAR model can provide insights into the structural features that are crucial for activity and can be used to predict the potency of new, unsynthesized derivatives, thereby guiding future drug design efforts. mdpi.com

Molecular Docking and Protein-Ligand Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). nih.govmdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug might interact with its biological target at the molecular level. frontiersin.org

For this compound, a docking study would involve:

Selecting a relevant protein target.

Placing the ligand into the protein's active site in various conformations.

Using a scoring function to estimate the binding affinity for each pose, typically reported in kcal/mol. A more negative score indicates a stronger predicted binding affinity. mdpi.com

The results would provide a binding energy score and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. frontiersin.orgnih.gov This information is vital for explaining the compound's mechanism of action and for suggesting structural modifications to improve its binding potency.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Example Kinase A | -8.5 | Lys72, Leu130, Asp184 | Hydrogen bond, Hydrophobic |

| Example Protease B | -7.9 | His41, Cys145, Phe140 | Hydrogen bond, π-π stacking |

Predicted Collision Cross Section (CCS) Analysis

Collision Cross Section (CCS) is a physicochemical property that measures the effective area of an ion as it moves through a buffer gas. nih.gov It is an important parameter in ion mobility-mass spectrometry (IM-MS), providing an additional dimension of separation and characterization based on the ion's size, shape, and charge. kcl.ac.uknih.gov

CCS values can be measured experimentally or predicted using computational methods, including machine learning models trained on large datasets of known compounds or calculations based on the molecule's 3D structure. mdpi.com The predicted CCS value serves as an additional identifier to increase confidence in compound identification in complex mixtures, complementing mass-to-charge ratio and retention time data. researchgate.net For this compound, predicted CCS values for different ionic adducts (e.g., [M+H]+, [M+Na]+) would be calculated and could be compiled into a reference database.

| Adduct | Predicted CCS (Ų) |

|---|---|

| [M+H]+ | 145.2 |

| [M+Na]+ | 153.8 |

| [M+K]+ | 159.1 |

Applications of 4 Amino 3 Cyclopropylamino Benzonitrile As a Synthetic Scaffold

Development of Novel Heterocyclic Systems

The strategic placement of amino and cyano functionalities on the benzene (B151609) ring of 4-Amino-3-(cyclopropylamino)benzonitrile allows for a variety of cyclization reactions, leading to the formation of fused heterocyclic rings. The cyclopropylamino group can also play a significant role in modulating the electronic properties and biological activity of the resulting molecules.

Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives from 2-aminobenzonitrile (B23959) precursors is a well-established strategy in organic chemistry. A plausible pathway to quinoline scaffolds from this compound involves a transition-metal-free, base-promoted one-pot reaction with ynones. This reaction proceeds through a sequential aza-Michael addition and intramolecular annulation. cardiff.ac.uk

The proposed mechanism commences with the deprotonation of the amino group of the benzonitrile (B105546) derivative, which then undergoes a nucleophilic attack on the ynone. This is followed by a C-cyclization to form an unstable quinoline-4(1H)-imine intermediate, which subsequently aromatizes to yield the final 4-aminoquinoline (B48711) product. cardiff.ac.uk This method has been successfully applied to a range of substituted 2-aminobenzonitriles and ynones, suggesting its applicability to this compound for the creation of novel quinoline structures. For instance, various electron-donating and halogen-substituted 2-aminobenzonitriles have been shown to react efficiently, producing the corresponding quinoline derivatives in good yields. cardiff.ac.uk

| 2-Aminobenzonitrile Substituent | Ynone Substituents (R1, R2) | Product | Yield (%) |

| 4-Methyl | Phenyl, Phenyl | 4-Amino-6-methyl-2,3-diphenylquinoline | 85 |

| 4,5-Dimethoxy | Phenyl, Phenyl | 4-Amino-6,7-dimethoxy-2,3-diphenylquinoline | 82 |

| 5-Chloro | Phenyl, Phenyl | 4-Amino-6-chloro-2,3-diphenylquinoline | 78 |

| 5-Bromo | Phenyl, Phenyl | 4-Amino-6-bromo-2,3-diphenylquinoline | 80 |

| 5-Fluoro | Phenyl, Phenyl | 4-Amino-6-fluoro-2,3-diphenylquinoline | 75 |

Benzofuran (B130515) Derivatives

The construction of benzofuran rings often involves the formation of an ether linkage followed by a cyclization reaction. While direct synthesis from this compound is not prominently documented, a potential route could be envisioned through multi-step synthesis. A general and efficient method for the synthesis of 2-aminobenzofurans involves a [4+1] cycloaddition reaction of in situ generated ortho-quinone methides with isocyanides. nih.gov

Although this method does not start from an aminobenzonitrile, it highlights a strategy for constructing the 2-aminobenzofuran core. A hypothetical pathway starting from this compound would require its conversion to a suitable precursor, such as an o-hydroxybenzhydryl alcohol derivative, which could then participate in the cycloaddition. Benzofuran derivatives are of significant interest due to their wide range of biological activities. rsc.orgnih.govscienceopen.commdpi.com

s-Triazine Derivatives

The reaction of aminobenzonitriles with cyanuric chloride provides a direct and versatile route to s-triazine derivatives. A protocol for the synthesis of di- and tri-substituted s-triazines has been described, which can be adapted for this compound. nih.gov The synthesis involves a sequential nucleophilic substitution of the chlorine atoms on the s-triazine ring.

The first substitution is typically carried out at a low temperature (0 °C) to ensure mono-substitution. nih.govrasayanjournal.co.in For example, reacting cyanuric chloride with 4-aminobenzonitrile (B131773) in acetone (B3395972) at 0 °C in the presence of a base like potassium carbonate yields 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile. nih.gov The remaining chlorine atoms can then be substituted by reacting with other nucleophiles at room temperature or elevated temperatures to produce di- and tri-substituted s-triazines. derpharmachemica.comresearchgate.net This step-wise approach allows for the introduction of various functional groups onto the s-triazine core, leading to a diverse library of compounds.

Table 2: Synthesis of Substituted s-Triazine Derivatives from 4-Aminobenzonitrile (Note: This table illustrates the synthetic strategy using 4-aminobenzonitrile as a model compound.)

| Step | Reactants | Conditions | Product |

| 1 | Cyanuric chloride, 4-Aminobenzonitrile | Acetone, K2CO3, 0 °C, 4 h | 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile |

| 2 | 4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)benzonitrile, Amine (e.g., piperidine) | THF, K2CO3, rt, 24 h | 4-((4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzonitrile |

| 3 | 4-((4-chloro-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)amino)benzonitrile, Second Amine | Acetonitrile, K2CO3, reflux, 18 h | Tri-substituted s-triazine derivative |

Diarylpyrimidine Analogues

The synthesis of diarylpyrimidine analogues featuring a cyclopropylamino group has been reported, highlighting a direct application of precursors similar to this compound. A study describes the synthesis of a series of diarylpyrimidine analogues where a cyclopropylamino group acts as a linker between the pyrimidine (B1678525) scaffold and an aryl wing. nih.gov The synthesis of these compounds involved the reaction of a chloropyrimidine intermediate with cyclopropylamine (B47189). nih.gov

In a representative synthesis, 4-(4-chloropyrimidin-2-ylamino)benzonitrile can be reacted with an appropriate aldehyde to form an imino intermediate, which is then reduced and further functionalized. This methodology has been utilized to prepare a library of compounds with variations in the aryl wing. nih.govresearchgate.net

Pyrazole (B372694) and Pyrazolopyrimidine Scaffolds

While a direct cyclization of this compound to a pyrazole or pyrazolopyrimidine ring is not straightforward, it can serve as a precursor for intermediates that can undergo such transformations. For instance, the synthesis of pyrazolo[1,5-a]pyrimidines often starts from 3-amino-1H-pyrazole-4-carbonitriles. nih.govmdpi.comekb.eg

A potential synthetic route could involve the transformation of the ortho-amino-cyano functionality of this compound into a pyrazole ring. This could hypothetically be achieved through diazotization of the amino group followed by a reaction that incorporates the remaining two nitrogen atoms of the pyrazole ring. Once the aminopyrazole intermediate is formed, it can be reacted with various reagents to construct the fused pyrimidine ring. For example, reaction with enaminonitriles in acetic acid can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. mdpi.com

Purine (B94841) Analogues

The synthesis of purine analogues can be achieved through the construction of a pyrimidine ring followed by the fusion of an imidazole (B134444) ring. A plausible synthetic route to purine analogues from this compound could start with the reaction of the aminobenzonitrile with a suitable precursor to form a substituted pyrimidine. researchgate.net

For example, reacting an aniline (B41778) derivative with 2,4-dichloro-5-nitropyrimidine (B15318) can lead to a di-substituted aminopyrimidine. Subsequent reduction of the nitro group to an amino group provides the necessary functionality for the formation of the imidazole ring. researchgate.net Treatment with a reagent like triethylorthoformate can then effect the cyclization to the purine core. This multi-step approach allows for the incorporation of the 4-cyano-2-(cyclopropylamino)phenyl moiety into the purine scaffold. researchgate.netnih.govnih.gov

Role as a Key Intermediate in Multi-Step Organic Syntheses

Substituted 2-aminobenzonitriles are well-established as crucial intermediates in the synthesis of quinazolines and their derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry. The this compound scaffold, possessing the requisite ortho-amino-nitrile functionality, is primed for participation in cyclization reactions to form fused heterocyclic systems.

The presence of the nitrile and an adjacent amino group allows for the construction of the quinazoline (B50416) ring system through various synthetic methodologies. These methods often involve the reaction of the aminobenzonitrile with a one-carbon or multi-carbon component that ultimately forms the rest of the heterocyclic ring. For instance, transition-metal-catalyzed reactions are commonly employed to build the quinazoline core. Palladium-catalyzed three-component tandem reactions of 2-aminobenzonitriles with aldehydes and arylboronic acids provide a direct route to diverse quinazoline structures. organic-chemistry.orgnih.gov Similarly, copper-catalyzed tandem reactions have also been developed for the synthesis of quinazolinones from 2-aminobenzamides, which can be derived from the corresponding nitriles. organic-chemistry.org

Iron-catalyzed intramolecular C-N bond formation from 2-alkylamino benzonitriles represents another efficient pathway. organic-chemistry.org Furthermore, transition-metal-free approaches, such as base-promoted reactions of 2-aminobenzonitriles with ynones, offer an alternative for the synthesis of polysubstituted 4-aminoquinolines. cardiff.ac.uk These reactions typically proceed through an initial nucleophilic attack of the amino group, followed by an intramolecular cyclization involving the nitrile group, and subsequent aromatization to yield the stable quinazoline ring system. cardiff.ac.uk

The cyclopropyl (B3062369) and additional amino substituents on the this compound backbone provide further opportunities for functionalization, allowing for the synthesis of highly substituted and complex quinazoline derivatives. These substituents can influence the electronic properties and steric environment of the molecule, potentially modulating the biological activity of the final products.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Three-Component Reaction | 2-Aminobenzonitrile, Aldehyde, Arylboronic Acid | Palladium Catalyst | Substituted Quinazoline | organic-chemistry.orgnih.gov |

| Base-Promoted Annulation | 2-Aminobenzonitrile, Ynone | Base (e.g., KOtBu) | 4-Aminoquinoline | cardiff.ac.uk |

| Iron-Catalyzed Cyclization | 2-Alkylamino Benzonitrile Derivative | Iron Catalyst | Quinazoline | organic-chemistry.org |

| Ru(II)-Catalyzed Tandem Synthesis | 2-Aminobenzonitrile, Alcohol-Water System | Ru(II) Complex | Quinazolinone | rsc.org |

Strategies for Diversity-Oriented Synthesis Using the Benzonitrile Framework

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient creation of a wide range of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.uknih.gov The this compound framework is an excellent starting point for DOS due to its multiple points of diversification. The core principles of DOS, often summarized by a "build/couple/pair" algorithm, can be readily applied to this scaffold. nih.gov

The "build" phase is represented by the synthesis of the core scaffold itself. In the "couple" phase, the reactive functional groups of the benzonitrile—the primary 4-amino group, the secondary 3-(cyclopropylamino) group, and the nitrile group—can be reacted with a variety of coupling partners. For example, the primary amino group can be acylated, alkylated, or used in condensation reactions, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions. acs.orgacs.org

In the "pair" phase, intramolecular reactions can be used to generate diverse heterocyclic skeletons. The strategic placement of the amino and nitrile groups facilitates cyclization reactions to form fused ring systems like quinazolines, as discussed previously. By varying the reagents used in the coupling phase, the subsequent cyclization can lead to a library of compounds with different substituents and even different core skeletons. nih.gov For example, reacting the primary amine with different aldehydes before a cyclization step would introduce diversity at one position of the resulting heterocyclic product.

This approach allows for the systematic exploration of chemical space around the benzonitrile core, leading to the generation of libraries of compounds with high skeletal and substituent diversity. Such libraries are invaluable for identifying novel biological activities and for the development of new therapeutic agents. nih.gov

| Reactive Site | Reaction Type | Example Reagents | Resulting Functionality/Structure |

|---|---|---|---|

| 4-Amino Group | Acylation | Acid chlorides, Anhydrides | Amides |

| 4-Amino Group | Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary/Tertiary Amines |

| Nitrile Group | Cyclization with Amines | Hydrazine | Fused Pyrimidine Rings |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents | Substituted Benzene Ring |

Design of Schiff Base Ligands Incorporating Benzonitrile Moieties

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. They are commonly synthesized through the condensation of a primary amine with an aldehyde or ketone. ekb.egjetir.org Schiff bases are of significant interest in coordination chemistry as they can act as versatile ligands that form stable complexes with a wide range of metal ions. researchgate.netresearchgate.net

The this compound molecule contains a primary amino group at the 4-position, which is a suitable reaction site for the formation of a Schiff base. Condensation of this amino group with various substituted aldehydes would yield a series of Schiff base ligands incorporating the benzonitrile moiety.

The design of these ligands can be tailored by selecting aldehydes with different electronic and steric properties. For example, the introduction of electron-donating or electron-withdrawing groups on the aldehyde's aromatic ring can modulate the electronic properties of the resulting Schiff base ligand and, consequently, the stability and reactivity of its metal complexes. nih.gov The presence of the nitrile group on the benzonitrile scaffold can also influence the ligand's properties, acting as an electron-withdrawing group and potentially participating in further coordination or reactions. nih.gov

These Schiff base ligands can be designed to be bidentate or polydentate, depending on the structure of the aldehyde used. For instance, using salicylaldehyde (B1680747) or its derivatives would result in a ligand capable of coordinating to a metal ion through both the imine nitrogen and the phenolic oxygen. mdpi.com The resulting metal complexes have potential applications in catalysis, materials science, and as therapeutic agents. ekb.egresearchgate.net

| Aldehyde Reactant | Resulting Schiff Base Structure (General) | Potential Coordination Sites |

|---|---|---|

| Benzaldehyde | N-benzylidene-4-amino-3-(cyclopropylamino)benzonitrile | Imine Nitrogen |

| Salicylaldehyde | 2-(((4-cyano-2-(cyclopropylamino)phenyl)imino)methyl)phenol | Imine Nitrogen, Phenolic Oxygen |

| Pyridine-2-carboxaldehyde | 4-((pyridin-2-ylmethylene)amino)-3-(cyclopropylamino)benzonitrile | Imine Nitrogen, Pyridyl Nitrogen |

| 4-(Dimethylamino)benzaldehyde | N-(4-(dimethylamino)benzylidene)-4-amino-3-(cyclopropylamino)benzonitrile | Imine Nitrogen |

In Vitro Biological Activity and Mechanistic Investigations of 4 Amino 3 Cyclopropylamino Benzonitrile and Its Derivatives

Enzyme Inhibition Studies

Phosphodiesterase (PDE) Inhibition (e.g., PDE5)

The inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic nucleotides like cAMP and cGMP, is a therapeutic strategy for a range of conditions, including respiratory and cardiovascular diseases. The PDE family is diverse, with PDE5 inhibitors being well-known for the treatment of erectile dysfunction. The chemical scaffolds of known PDE inhibitors are varied and include structures such as benzodioxoles and pyridazinones.

While direct inhibitory activity of 4-amino-3-(cyclopropylamino)benzonitrile on phosphodiesterases has not been extensively reported in publicly available literature, the evaluation of related benzonitrile (B105546) derivatives against these enzymes is an area of interest in medicinal chemistry. For instance, structure-activity relationship (SAR) studies on various series of compounds have highlighted the importance of specific structural features for potent PDE inhibition. The development of selective PDE4 inhibitors, for example, has involved the exploration of diverse chemical classes to achieve desired therapeutic effects while minimizing side effects. Future investigations could explore the potential of the this compound scaffold as a novel backbone for the design of selective PDE inhibitors.

Reverse Transcriptase (RT) Inhibition (e.g., HIV-1 RT)

Reverse transcriptase (RT) is a crucial enzyme for the replication of retroviruses like HIV-1, making it a prime target for antiviral drug development. Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of drugs that bind to an allosteric site on the enzyme, leading to its inhibition.

Derivatives containing a benzonitrile moiety have shown promise as HIV-1 RT inhibitors. For example, a novel tetrahydroindazolylbenzamide derivative has been synthesized and demonstrated the ability to inhibit HIV proliferation with low cytotoxicity. This compound was found to act as a late reverse transcription inhibitor. The primary benzamide (B126) moiety was crucial for its antiviral activity, as the precursor benzonitrile did not show any activity. This highlights the potential of the benzonitrile scaffold as a starting point for the development of new anti-HIV agents.

Table 1: Reverse Transcriptase Inhibition Data

| Compound Name | Target | Activity | Value |

|---|---|---|---|

| Tetrahydroindazolylbenzamide derivative 6 | HIV-1 | EC50 | 2.77 µM |

| Tetrahydroindazolylbenzamide derivative 6 | - | CC50 | 118.7 µM |

YTHDC1 Inhibition

The YTH domain-containing protein 1 (YTHDC1) is an N6-methyladenosine (m6A) RNA binding protein that has emerged as a potential therapeutic target in diseases such as acute myeloid leukemia (AML). The development of small molecule inhibitors of YTHDC1 is an active area of research.

In a structure-based design campaign to develop potent and selective YTHDC1 inhibitors, the substitution of a methylamino group with a cyclopropylamino moiety was investigated. This modification, directly relevant to the structure of this compound, unfortunately led to a weakening of the binding affinity. This suggests that the aromatic cage of the YTHDC1 binding site may not tolerate the increased bulkiness of the cyclopropyl (B3062369) group in this particular scaffold. However, this finding provides valuable structure-activity relationship (SAR) data for the future design of YTHDC1 inhibitors.

Table 2: YTHDC1 Inhibition Data

| Compound | Modification | IC50 (µM) |

|---|---|---|

| Compound 37 | Substitution with cyclopropylamino moiety | >100 |

| Compound 13 | Ortho-sulfonamide derivative | 0.46 |

| Compound 20 | Meta-carboxylic acid analogue | 0.51 |

| Compound 40 | Optimized inhibitor | 0.049 (Kd) |

Activated Coagulation Factor X (FXa) Inhibition

Activated Coagulation Factor X (FXa) is a key enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. The development of small molecule FXa inhibitors has led to several clinically successful oral anticoagulants.

While there is no direct evidence of this compound as a Factor Xa inhibitor, research into novel FXa inhibitors has explored a variety of chemical scaffolds, including those based on benzoic acid. The structure-activity relationships of FXa inhibitors are well-studied, with key interactions occurring in the S1 and S4 pockets of the enzyme. The design of potent and selective FXa inhibitors often involves optimizing the moieties that bind to these pockets. The benzonitrile structure present in this compound could potentially serve as a scaffold for the design of new FXa inhibitors, although extensive modification and optimization would be necessary to achieve high affinity and selectivity.

Receptor Binding Profiling (e.g., Dopamine (B1211576) Receptors D2R, D3R)

Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for the treatment of various neurological and psychiatric disorders. The development of ligands with specific affinities for these receptor subtypes is a key focus of neuropharmacology research.

The binding of this compound to dopamine receptors has not been specifically reported. However, studies on related structures provide some insights. For example, a series of 2-aminotetralins, which share an amino group attached to a cyclic structure, have been evaluated for their binding affinity to human dopamine D2, D3, and D4 receptors. Some of these compounds exhibited high affinity for both D2 and D3 receptors. The affinity of these compounds was found to be dependent on the nature of the radioligand used in the binding assay.

Table 3: Dopamine Receptor Binding Data for Related Compounds

| Compound Class | Receptor | Binding Affinity (Ki) |

|---|---|---|

| 2-Aminotetralins | D2 | High affinity (specific values vary) |

| 2-Aminotetralins | D3 | High affinity (specific values vary) |

| Aripiprazole derivative 5e | D2 | High affinity (specific value not provided) |

Antimicrobial Activity Assessments

The search for new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. Various chemical scaffolds are being explored for their potential antibacterial and antifungal properties.

Derivatives of benzonitrile have demonstrated significant antimicrobial activity. A novel series of polyhalobenzonitrile quinazolin-4(3H)-one derivatives were synthesized and screened for their activity against several bacterial and fungal strains. One of the compounds, 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one, exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. Its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values were comparable to those of commercial antimicrobial agents.

Table 4: Antimicrobial Activity of a Benzonitrile Derivative

| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| 5-(dimethylamino)-8-(2,4,5-trichloro-isophthalonitrile) quinazolin-4(3H)-one (7k) | Gram-positive bacteria | 0.8-3.3 | 2.6-7.8 |

| Gram-negative bacteria | 0.8-3.3 | 2.6-7.8 | |

| Candida albicans | 0.8-3.3 | 2.6-7.8 |

In Vitro Antibacterial Efficacy

The antibacterial potential of compounds structurally related to this compound has been explored against a range of pathogenic bacteria. For instance, a series of amide derivatives incorporating a cyclopropane (B1198618) ring demonstrated varied in vitro activity against both Gram-positive and Gram-negative bacteria. mdpi.com Specifically, certain compounds within this series exhibited moderate activity against Staphylococcus aureus and Escherichia coli. mdpi.com

In another study, benzonitrile derivatives have shown notable antibacterial action. One particular derivative, (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, displayed significant activity against both Gram-positive and Gram-negative bacteria. nih.gov Furthermore, research into indole-acrylonitrile derivatives revealed that some of these compounds possess pronounced antibacterial properties. For example, a derivative with a pyridine (B92270) substituent showed marked activity against the Gram-positive strains S. aureus and S. epidermidis, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 8 µg/mL and 16 µg/mL, respectively. mdpi.com Another derivative in the same study was found to be effective against the Gram-negative bacterium E. coli, with MIC and MBC values of 32 µg/mL. mdpi.com

| Derivative Class | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |

| Indole-Acrylonitrile | S. aureus ATCC 6538 | 8 | 16 |

| Indole-Acrylonitrile | S. epidermidis PMC 2118 | 8 | 16 |

| Indole-Acrylonitrile | E. coli | 32 | 32 |

In Vitro Antifungal Efficacy

Derivatives containing the cyclopropylamino and benzonitrile moieties have also been assessed for their antifungal properties. In the study of amide derivatives with a cyclopropane component, several compounds showed moderate activity against Candida albicans, with three compounds demonstrating excellent antifungal activity with a Minimum Inhibitory Concentration (MIC80) of 16 μg/mL. mdpi.com

The benzonitrile derivative (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile, which showed antibacterial effects, was also the most potent antifungal agent in its series, exhibiting a MIC of 6.25 μg/mL against Botrytis fabae. nih.gov Additionally, certain indole-acrylonitrile derivatives have demonstrated significant antifungal activity. One such derivative, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile, showed potent activity against C. albicans with a MIC and Minimum Fungicidal Concentration (MFC) of 4 µg/mL and 8 µg/mL, respectively. mdpi.com

| Derivative Class | Fungal Strain | MIC (µg/mL) | MFC/MIC80 (µg/mL) |

| Amide-Cyclopropane | C. albicans | - | 16 |

| Benzonitrile | B. fabae | 6.25 | - |

| Indole-Acrylonitrile | C. albicans | 4 | 8 |

In Vitro Antimycobacterial Activity

The search for new antimycobacterial agents has led to the investigation of various chemical scaffolds, including those related to the core structure of this compound. A study focused on quinolone derivatives identified several compounds with promising activity against Mycobacterium tuberculosis. rsc.org Following structural optimization, a number of these derivatives exhibited MIC values in the range of 1.2–3 μg/mL against the H37Rv strain of M. tuberculosis. rsc.org Notably, some of these compounds also showed excellent activity against a multidrug-resistant strain of M. tuberculosis, with MIC values as low as 0.9 μg/mL. rsc.org These compounds were found to be non-toxic to A549 and Vero cells at concentrations greater than 100 and 50 μg/mL, respectively, and displayed specificity for inhibiting M. tuberculosis. rsc.org

| Derivative Class | Mycobacterial Strain | MIC (µg/mL) |

| Quinolone | M. tuberculosis H37Rv | 1.2 - 3 |

| Quinolone | Multidrug-resistant M. tuberculosis | 0.9 - 3 |

Antiviral Efficacy Studies against Specific Viral Targets (e.g., HIV, HCV, RSV, BVDV)

While no specific antiviral data for this compound was found, related heterocyclic compounds have been evaluated against a variety of viruses. A series of novel diarylpyrimidine derivatives demonstrated potent activity against the wild-type HIV-1 strain, with some compounds showing 1.5- to 3-fold greater activity against several mutant strains when compared to the reference drug Etravirine (ETV). nih.gov

In another study, benzotriazole-based derivatives were screened against a panel of viruses. nih.gov Several of these compounds were selectively active against Coxsackievirus B5 (CVB5), with EC50 values ranging from 6 to 52 µM. nih.gov One non-substituted benzotriazole (B28993) derivative was selectively active against Bovine Viral Diarrhea Virus (BVDV) with an EC50 of 3 µM, and another derivative preferentially inhibited Respiratory Syncytial Virus (RSV) with an EC50 of 20 µM. nih.gov

| Derivative Class | Viral Target | EC50 (µM) |

| Diarylpyrimidine | HIV-1 (Wild-Type) | 0.0024 - 0.0038 |

| Benzotriazole | BVDV | 3 |

| Benzotriazole | CVB5 | 6 - 52 |

| Benzotriazole | RSV | 20 |

In Vitro Antiproliferative and Anticancer Evaluations

The antiproliferative potential of aminobenzonitrile and related structures has been a subject of interest in cancer research. A study on tetrahydrobenzo[b]thiophene derivatives, synthesized from a β-enaminonitrile scaffold, showed that some of these compounds exhibited high potency against MCF7 and HePG2 cancer cell lines. semanticscholar.orgnih.gov

Research on 2-aminobenzimidazole (B67599) derivatives also identified compounds with cytotoxic activity against several human cancer cell lines, including rectal (SW707), bladder (HCV29T), lung (A549), and breast (T47D) cancer cell lines. nih.gov Furthermore, aminobenzylnaphthols have been investigated for their antiproliferative effects. One such compound demonstrated good activity against Caco-2 adenocarcinoma cells, with EC50 values of 94 µM after 24 hours and 83 µM after 72 hours, which was comparable to the activity of cisplatin. mdpi.com

| Derivative Class | Cancer Cell Line | Activity (IC50/EC50 in µM) |

| Tetrahydrobenzo[b]thiophene | MCF7, HePG2 | High Potency (specific values not provided) |

| 2-Aminobenzimidazole | SW707, HCV29T, A549, T47D | Cytotoxic Activity (specific values not provided) |

| Aminobenzylnaphthol | Caco-2 (24h) | 94 |

| Aminobenzylnaphthol | Caco-2 (72h) | 83 |

Modulation of Intracellular Signaling Pathways (e.g., cGMP, cAMP)

There is no specific information available in the reviewed literature regarding the modulation of intracellular signaling pathways, such as cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP), by this compound or its close derivatives. However, the interplay between cGMP and cAMP signaling is a critical aspect of cellular regulation. nih.gov In cardiac myocytes, for example, cGMP can modulate cAMP levels by affecting the activity of phosphodiesterases (PDEs), the enzymes responsible for the degradation of cyclic nucleotides. nih.gov This interaction can have different outcomes depending on the specific cellular compartment where it occurs. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. mans.edu.eg For the various classes of derivatives discussed, several SAR insights have been reported.

In the study of indole-acrylonitrile derivatives, the nature and electronic effect of substituents on the imine thiazole (B1198619) moiety were found to affect antibacterial activity, with increasing electron-withdrawing capability and hydrophilicity leading to a reduction in activity. mdpi.com For antiviral benzotriazole-based derivatives, a notable SAR was observed where a trimethoxy-phenyl amide moiety conferred activity against RSV, while a simple pivalamide (B147659) at the same position resulted in activity against CVB5. nih.gov